molecular formula C32H45ClN2O8 B608463 Lappaconitine hydrochloride CAS No. 767350-42-5

Lappaconitine hydrochloride

Katalognummer B608463
CAS-Nummer: 767350-42-5
Molekulargewicht: 621.16
InChI-Schlüssel: AFZPKUNOYLOCHW-IPZKEBFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lappaconitine HCl is a centrally acting non-opioid analgesic agent and class-I antiarrhythmic agent. Binds to the site-2 receptor and irreversibly blocks hH1 sodium channels. Shows analgesic effects in vivo. Orally active.

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Effects

Lappaconitine, particularly in its hydrobromide form, is widely recognized for its antiarrhythmic properties. It's used for treating various cardiac arrhythmias, including supraventricular and ventricular extrasystoles, atrial fibrillation and flutter, and tachycardia. Its effectiveness is attributed to its interactions with cardiac sodium channels, blocking them and thus exerting an antiarrhythmic effect (Tolstikova et al., 2007).

Analgesic Properties

Lappaconitine hydrochloride has been identified as a potent non-opioid analgesic, effectively used in the treatment of moderate to severe pain. Its analgesic properties are linked to its action on sodium channels, providing relief without the addictive qualities of opioid medications (Li Si-s, 2014).

Metabolism and Pharmacokinetics

Studies have explored the metabolism of Lappaconitine in human and animal models. Understanding its metabolic pathways is crucial for optimizing its therapeutic use and predicting potential interactions with other drugs. In particular, research has uncovered several metabolites of Lappaconitine, providing insights into its biotransformation processes (Yang et al., 2015).

Complexation with Other Compounds

Research has also investigated the complexation of Lappaconitine with other substances like glycyrrhizic acid. This interaction is significant as it can influence the therapeutic efficacy and stability of Lappaconitine. Such studies contribute to the development of more effective and stable pharmaceutical formulations (Polyakov et al., 2005).

Development of New Derivatives

Research has led to the development of new derivatives of Lappaconitine, such as Lappaconitine trifluoroacetate. These derivatives aim to enhance the analgesic efficacy, reduce toxicity, and improve pharmacokinetic properties, thus expanding the therapeutic potential of Lappaconitine (Teng et al., 2020).

Antitumor Activity

Recent studies indicate that Lappaconitine hydrochloride may exhibit antitumor activities, particularly in certain types of cancer like colorectal cancer. This expands its potential use beyond pain management and cardiac applications (Song et al., 2021).

Eigenschaften

CAS-Nummer

767350-42-5

Produktname

Lappaconitine hydrochloride

Molekularformel

C32H45ClN2O8

Molekulargewicht

621.16

IUPAC-Name

(3S,6S,6aS,7S,7aS,8S,9R,10S,11aS,12S,12aR,14S)-1-ethyl-7a,11a-dihydroxy-6,8,10-trimethoxydodecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-3(4H)-yl 2-acetamidobenzoate hydrochloride

InChI

InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1

InChI-Schlüssel

AFZPKUNOYLOCHW-IPZKEBFRSA-N

SMILES

CCN1C[C@]2(OC(c3c(NC(C)=O)cccc3)=O)CC[C@H](OC)[C@@]45[C@@H]2C[C@H]([C@@]6(O)C[C@H](OC)[C@H]7C[C@@H]5[C@]6(O)[C@H]7OC)[C@H]41.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lappaconitine hydrochloride;  Lappaconitine HCl; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lappaconitine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lappaconitine hydrochloride
Reactant of Route 3
Lappaconitine hydrochloride
Reactant of Route 4
Lappaconitine hydrochloride
Reactant of Route 5
Reactant of Route 5
Lappaconitine hydrochloride
Reactant of Route 6
Reactant of Route 6
Lappaconitine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.